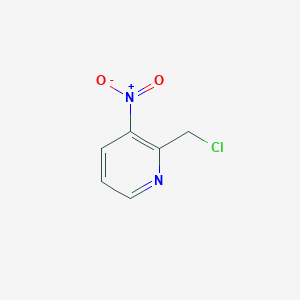
2-(Chloromethyl)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2 It consists of a pyridine ring substituted with a chloromethyl group at the second position and a nitro group at the third position
Synthetic Routes and Reaction Conditions:
Nitration of 2-(Chloromethyl)pyridine: One common method involves the nitration of 2-(chloromethyl)pyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Chloromethylation of 3-Nitropyridine: Another approach is the chloromethylation of 3-nitropyridine using formaldehyde and hydrochloric acid. This reaction is catalyzed by zinc chloride and carried out under reflux conditions.
Industrial Production Methods: Industrial production often employs the chloromethylation route due to its scalability and relatively mild reaction conditions. The process involves continuous flow reactors to maintain consistent product quality and yield.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloromethyl group is replaced by various nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, and sodium methoxide are commonly used nucleophiles.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Formation of 2-(Azidomethyl)-3-nitropyridine, 2-(Thiocyanatomethyl)-3-nitropyridine.
Reduction: Formation of 2-(Chloromethyl)-3-aminopyridine.
Oxidation: Formation of 2-(Chloromethyl)-3-pyridinecarboxaldehyde.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Chloromethyl)-3-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry.
Biology: In biological research, derivatives of this compound are studied for their potential antimicrobial and anticancer properties. The nitro group is particularly important for its bioactivity.
Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. They are explored for their efficacy in treating bacterial infections and certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The biological activity of 2-(Chloromethyl)-3-nitropyridine is primarily due to its ability to interact with nucleophilic sites in biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can also form covalent bonds with nucleophiles in biological systems, further contributing to its bioactivity.
Comparación Con Compuestos Similares
2-(Chloromethyl)pyridine: Lacks the nitro group, making it less reactive in certain biological contexts.
3-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Bromomethyl)-3-nitropyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 2-(Chloromethyl)-3-nitropyridine is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns and biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 |
Clave InChI |
ULOYFTVVYHGIHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


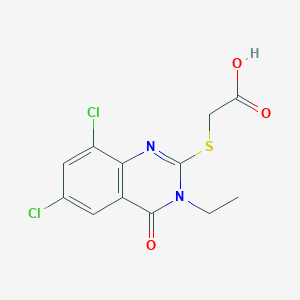
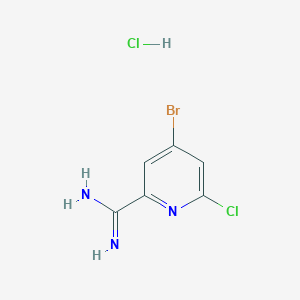
![Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate](/img/structure/B13004547.png)
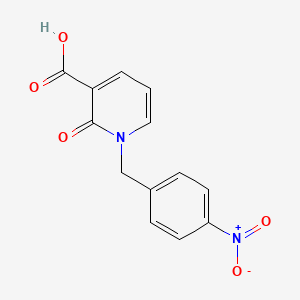
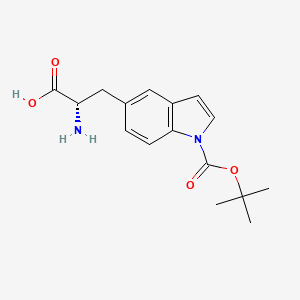
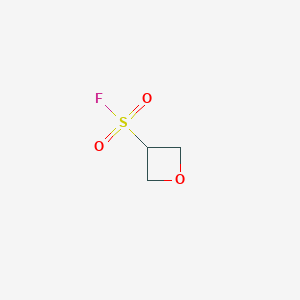
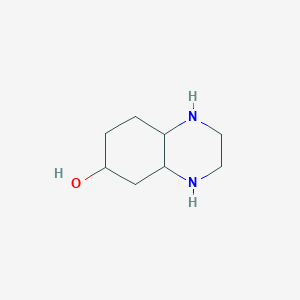
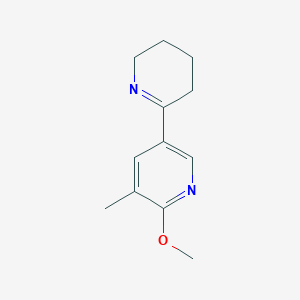
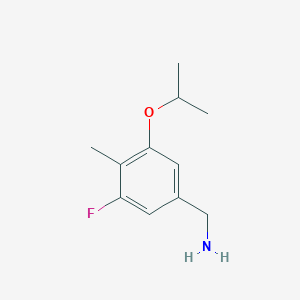
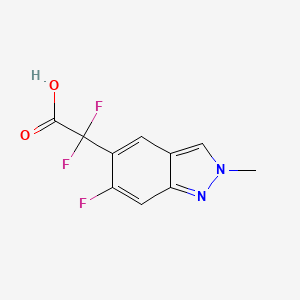
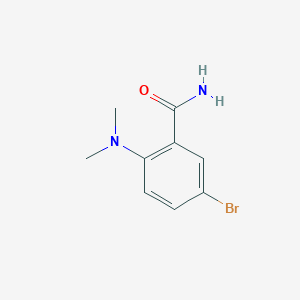
![Oxo[5,10,15,20-tetra(4-pyridyl)porphyrinato]titanium(IV)](/img/structure/B13004591.png)

![2-{1H-pyrrolo[2,3-b]pyridin-4-yl}propan-2-amine](/img/structure/B13004615.png)
